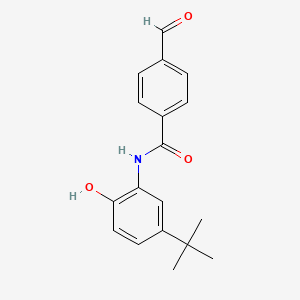

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

CAS No.: 1424342-46-0

Cat. No.: VC7492028

Molecular Formula: C18H19NO3

Molecular Weight: 297.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1424342-46-0 |

|---|---|

| Molecular Formula | C18H19NO3 |

| Molecular Weight | 297.354 |

| IUPAC Name | N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide |

| Standard InChI | InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) |

| Standard InChI Key | SJPXWAIKVJDZHT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of two primary subunits:

-

4-Formylbenzamide backbone: A benzamide group with a formyl substituent at the para-position relative to the amide linkage.

-

5-tert-Butyl-2-hydroxyphenyl group: A phenolic ring substituted with a bulky tert-butyl group at the meta-position and a hydroxyl group at the ortho-position .

The tert-butyl group enhances hydrophobicity and steric bulk, potentially influencing binding interactions in biological systems . The hydroxyl and formyl groups offer sites for hydrogen bonding and further chemical modifications .

Table 1: Key Physical Properties of N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Preparation of 4-Formylbenzoyl Chloride:

-

Amide Coupling:

Reaction Scheme:

Yield and Purification

-

Yield: 50–65% after column chromatography (silica gel, hexane/ethyl acetate gradient) .

-

Purification Challenges: The tert-butyl group may complicate crystallization, necessitating recrystallization from ethanol/water mixtures .

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

Stability and Metabolic Profile

Hydrolytic Stability

The amide bond is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), but the formyl group may undergo slow oxidation to a carboxylic acid in aqueous media .

Metabolic Pathways

-

In vitro studies of analogous compounds suggest hepatic metabolism via cytochrome P450 enzymes, with hydroxylation of the tert-butyl group and glucuronidation of the phenolic -OH .

-

Primary metabolite: 4-Carboxybenzamide derivative (detected in rat urine) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume